Boc-N-Me-Ala-OH

Catalog No.
S1768780
CAS No.
16948-16-6
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Ala-OH

CAS Number

16948-16-6

Product Name

Boc-N-Me-Ala-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1

InChI Key

VLHQXRIIQSTJCQ-LURJTMIESA-N

SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-Me-Ala-OH;16948-16-6;Boc-N-methyl-L-alanine;N-Boc-N-methyl-L-alanine;(S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-N-methyl-L-alanine;MFCD00037242;(S)-2-(tert-Butoxycarbonyl-methyl-amino)-propionicacid;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoicacid;Boc-N-methyl-DL-alanine;AmbotzBAA1108;PubChem12251;Boc-N-Me-L-Ala-OH;Boc-N-a-methyl-L-alanine;Boc-N-methyl-(L)-alanine;Boc-Nalpha-methyl-L-alanine;KSC153K7R;15549_ALDRICH;SCHEMBL342693;(S)-N-methyl-N-BOC-alanine;N-t-butoxycarbonyl-methylalanine;15549_FLUKA;CTK0F3578;MolPort-003-926-852;VLHQXRIIQSTJCQ-LURJTMIESA-N

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-Me-Ala-OH, also known as Boc-N-methyl-L-alanine, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. Boc-N-Me-Ala-OH finds application in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in the laboratory [].

Protecting Group Strategy

Boc-N-Me-Ala-OH contains two key functional groups:

  • Boc Protecting Group (Boc): The "Boc" (tert-Butyloxycarbonyl) group protects the alpha-amino (N-terminal) group of the molecule. This is essential in SPPS as it prevents unwanted reactions at the N-terminus during chain elongation. Once the peptide sequence is complete, the Boc group can be selectively removed under specific conditions to reveal the free N-terminus of the final peptide [, ].
  • N-Methylated Alanine: The alanine amino acid in Boc-N-Me-Ala-OH is N-methylated, meaning a methyl group (CH₃) is attached to the nitrogen atom in the backbone. This modification can be used to introduce specific properties to the resulting peptide. For example, N-methylation can improve the stability of the peptide against enzymatic degradation [].

Advantages of Boc-N-Me-Ala-OH

Here are some advantages of using Boc-N-Me-Ala-OH in peptide synthesis:

  • Controlled Chain Elongation: The Boc protecting group ensures the addition of amino acids occurs only at the desired N-terminal end of the growing peptide chain, leading to a more controlled and predictable synthesis process [].
  • Introduction of N-Methylation: The N-methylated alanine unit allows researchers to incorporate this modification into the peptide, potentially influencing its stability or other properties [].

Boc-N-Methyl-L-Alanine, also known as N-α-t-butoxycarbonyl-N-α-methyl-L-alanine, is a derivative of the amino acid alanine. Its empirical formula is C₉H₁₇NO₄, and it has a molecular weight of 203.24 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the methylated alanine, making it a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis methods. The presence of the N-methyl group influences the compound's steric and electronic properties, which can affect the conformation and biological activity of peptides synthesized from it .

Boc-N-Me-Ala-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with specific functionalities. The incorporated N-methyl group can influence the peptide's conformation, stability, and interaction with other molecules depending on the peptide sequence [].

  • Nucleophilic Substitution Reactions: The Boc group can be replaced by other protecting groups or functional groups.
  • Deprotection Reactions: Under acidic conditions, such as treatment with trifluoroacetic acid (TFA), the Boc group can be removed to yield N-methyl-L-alanine.

Common Reagents and Conditions

  • For Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate are typically used in polar aprotic solvents such as dimethylformamide.
  • For Deprotection: Trifluoroacetic acid in dichloromethane is commonly employed to remove the Boc protecting group .

Major Products Formed

  • N-Methyl-L-Alanine: This is formed after the removal of the Boc group.
  • Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various derivatives can be obtained.

Boc-N-Methyl-L-Alanine and its derivatives exhibit biological activities that make them useful in pharmaceutical applications. The unique structure allows for modifications that can enhance peptide stability and bioactivity. Research indicates that compounds derived from N-methylated amino acids can influence peptide conformation and receptor interactions, potentially leading to improved therapeutic profiles .

The synthesis of Boc-N-Methyl-L-Alanine typically involves protecting the amino group of N-methyl-L-alanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is generally carried out in organic solvents such as dichloromethane at room temperature.

Industrial Production

In industrial settings, automated peptide synthesizers are employed to scale up production while ensuring high purity and yield. The methods used mirror those in laboratory synthesis but are optimized for larger quantities .

Boc-N-Methyl-L-Alanine is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for constructing peptides with specific sequences and properties.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Food Industry: Some studies suggest its use as a flavor enhancer or preservative .

Research on Boc-N-Methyl-L-Alanine has focused on its interactions within peptide chains and with biological receptors. These studies aim to elucidate how modifications to amino acids influence peptide behavior, stability, and interaction with target proteins or enzymes. Understanding these interactions is crucial for designing peptides with desired pharmacological effects .

Several compounds share structural similarities with Boc-N-Methyl-L-Alanine:

Compound NameStructural FeaturesUnique Aspects
Boc-L-AlanineLacks methyl group on nitrogenMore straightforward structure; commonly used in peptides
Fmoc-N-Methyl-L-AlanineUses Fmoc protecting group instead of BocDifferent reactivity profile; often used in solid-phase synthesis
Boc-D-AlanineD-form of alanine with Boc protectionPotentially different biological activity compared to L-form
Boc-GlycineGlycine with Boc protectionSmaller side chain; affects peptide flexibility

Uniqueness

Boc-N-Methyl-L-Alanine's uniqueness lies in its N-methyl group, which alters its steric hindrance and electronic properties compared to other similar compounds. This modification can significantly impact the conformation and biological activity of peptides synthesized from it, making it particularly valuable for specific applications in medicinal chemistry and peptide design .

XLogP3

1.1

Wikipedia

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Dates

Modify: 2023-08-15

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